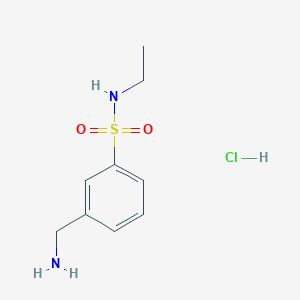
3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride, also known as AEBSF, is a serine protease inhibitor that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 239.76 g/mol. AEBSF is commonly used in biochemical and physiological studies to inhibit serine proteases, which are enzymes that play important roles in various physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Heterocyclic Compounds
A study by Mohsein, Majeed, and Al-Ameerhelal (2019) focuses on the synthesis of new heterocyclic compounds containing sulfonamide moieties, starting from derivatives of 3-hydroxy-4-aminobenzene sulfonamide. This process includes reactions with various compounds such as urea, thiourea, and others, highlighting the role of sulfonamide in developing new heterocyclic compounds (Mohsein, Majeed, & Al-Ameerhelal, 2019).
Anticancer Research
Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment and evaluated their anticancer activity. These compounds showed the potential to reduce cell proliferation and induce the expression of pro-apoptotic genes, suggesting the significance of sulfonamide derivatives in cancer research (Cumaoğlu et al., 2015).
Array-Based Structure and Gene Expression Relationship Study
Owa et al. (2002) explored the use of compounds from sulfonamide-focused libraries in antitumor screens, identifying potent cell cycle inhibitors. This study demonstrates the utility of sulfonamide derivatives in medicinal genomics, particularly in oncolytic small molecules (Owa et al., 2002).
Inhibition of Tumor-Associated Isozymes
Ilies et al. (2003) investigated the inhibition of tumor-associated isozymes by halogenated sulfonamides. The study revealed many leads for designing potent and selective inhibitors with potential applications as antitumor agents (Ilies et al., 2003).
Alternative Synthetic Processes
Tan et al. (2011) examined an alternative process for synthesizing key sulfonamide compounds, which could have implications for pharmaceutical manufacturing and environmental impact (Tan et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of 3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride is Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, LeuRS, by inhibiting its activity . LeuRS has two catalytic sites: an aminoacylation site, which charges tRNA^Leu with leucine, and an editing or proof-reading site that hydrolyses incorrectly charged tRNA^Leu . The compound’s interaction with these sites disrupts the protein synthesis process, thereby inhibiting the growth and proliferation of Mycobacterium tuberculosis .
Biochemical Pathways
The affected biochemical pathway is the protein synthesis pathway in Mycobacterium tuberculosis . By inhibiting LeuRS, the compound disrupts the charging of tRNA^Leu with leucine, a crucial step in protein synthesis . This disruption affects downstream effects such as the formation of proteins necessary for the survival and proliferation of the bacteria .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By disrupting protein synthesis, the compound prevents the bacteria from producing essential proteins, thereby inhibiting its growth .
Propiedades
IUPAC Name |
3-(aminomethyl)-N-ethylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c1-2-11-14(12,13)9-5-3-4-8(6-9)7-10;/h3-6,11H,2,7,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFWLTDZXGXYLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC(=C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-N-ethylbenzene-1-sulfonamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2373216.png)
![1-[4-Oxo-3-(2-phenylethyl)quinazolin-2-yl]piperidine-4-carboxamide](/img/structure/B2373220.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2373221.png)
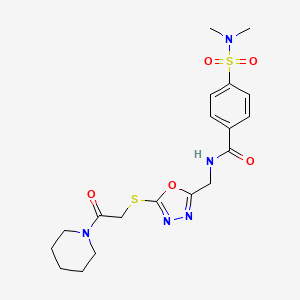
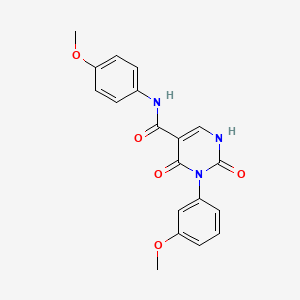

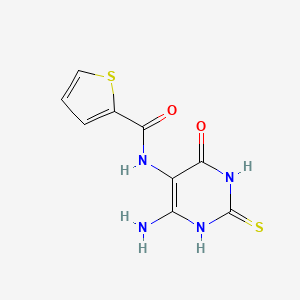

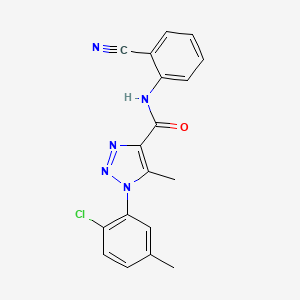
![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373232.png)
![2-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2373233.png)
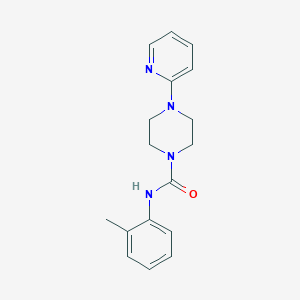

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2373236.png)